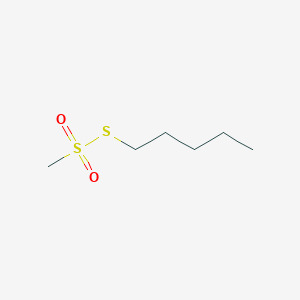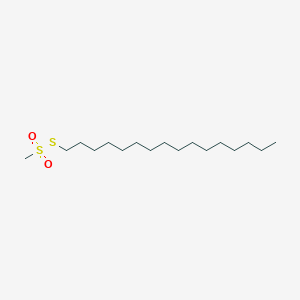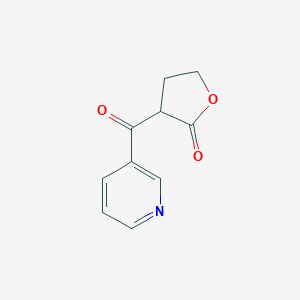
3-(Pyridine-3-carbonyl)oxolan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including catalytic oxidative conditions and multicomponent reactions. For example, Cu-catalyzed aerobic oxidative conditions have been employed to efficiently synthesize 3-formyl imidazo[1,2-a]pyridines, showcasing broad substrate scope and good functional group tolerance (C. Rao et al., 2017). Additionally, three-component reactions involving β-ketonitriles, pyridinium ylide precursors, and aldehydes have been developed to synthesize dihydrofuran and pyran carbonitriles, indicating the compound's versatility (M. Demidov et al., 2021).
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular and crystal structures of pyridine derivatives. For instance, compounds like 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine exhibit distinct crystallographic features, elucidating the spatial arrangement of atoms and the planarity or non-planarity of the molecular framework (V. Rybakov et al., 2002).
Chemical Reactions and Properties
The reactivity of pyridine derivatives with organo-derivatives of Group III elements highlights their chemical versatility. Studies demonstrate the formation of oximates and coordination polymers through reactions with trimethylborane and various metal ions, revealing insights into the compound's reactivity and potential for forming complex structures (I. Pattison & K. Wade, 1968).
Physical Properties Analysis
The physical properties of pyridine derivatives, including their photoluminescence, have been extensively studied. Coordination polymers based on pyridine-3,4-dicarboxylic acid exhibit novel three-dimensional frameworks and strong photoluminescent properties at room temperature, indicating the potential for applications in material science (Xinlong Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives can be influenced by their synthesis methods and the presence of substituents. For example, the synthesis and characterization of novel pyridine derivatives through carbon-carbon coupling have provided insights into their spectroscopic properties and reactivity, underscoring their versatility and potential applications in various fields of chemistry (Ghiasuddin et al., 2018).
Applications De Recherche Scientifique
Réactions de Condensation
“3-(Pyridine-3-carbonyl)oxolan-2-one” est un réactif polyvalent, pratique et peu coûteux pour les réactions de condensation . Il a été utilisé pour la préparation d'esters carboxyliques et de carboxamides à partir de divers acides carboxyliques . Ce protocole est applicable à une synthèse à l'échelle du gramme et les sous-produits, y compris l'acide pyridine-3-carboxylique et le pyridine-3-carboxylate (ou pyridine-3-carboxamide) produits in situ, sont facilement éliminés par un simple traitement aqueux .
Interaction avec les Nanoclusters d'Argent
Le composé a été étudié pour son interaction avec les nanoclusters d'argent . L'adsorption de “this compound” sur l'argent provoque une différence dans les paramètres structuraux, principalement des atomes qui sont plus proches du cluster d'argent . La charge est transférée du cluster d'argent à l'acide pyridine-3-carboxylique par le groupe carboxyle .
Applications Optiques Non Linéaires (NLO)
L'interaction de “this compound” avec les nanoclusters d'argent a montré un potentiel pour les applications optiques non linéaires (NLO) . Après adsorption sur l'argent, une réduction significative de l'écart HOMO-LUMO indique l'amélioration de l'effet optique non linéaire .
Propriétés Structurelles, Optiques et Vibrationnelles
Le composé a été étudié pour ses propriétés structurelles, optiques et vibrationnelles lorsqu'il est adsorbé sur un cluster d'argent . La vibration d'étirement du carbonyle indique que l'acide pyridine-3-carboxylique est attaché au cluster d'argent par le groupe carboxylate
Propriétés
IUPAC Name |
3-(pyridine-3-carbonyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJLYJXRFFCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394766 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59578-61-9 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


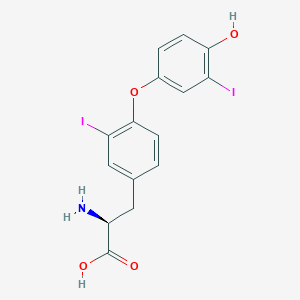

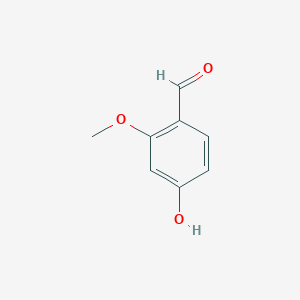
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)



